molecular formula C8H3Cl2FN2 B1458964 4,6-Dichloro-8-fluoroquinazoline CAS No. 1566199-66-3

4,6-Dichloro-8-fluoroquinazoline

Cat. No. B1458964
CAS RN: 1566199-66-3
M. Wt: 217.02 g/mol
InChI Key: BVBYNWPRFHMXTC-UHFFFAOYSA-N
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Description

4,6-Dichloro-8-fluoroquinazoline is a chemical compound with the CAS Number: 1566199-66-3 . It has a molecular weight of 217.03 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-8-fluoroquinazoline contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

4,6-Dichloro-8-fluoroquinazoline is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 217.03 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Research has been conducted on the synthesis of various quinazoline derivatives, including methods that potentially apply to 4,6-Dichloro-8-fluoroquinazoline. For instance, one study details the synthesis of novel halogenated 2,4-diaminoquinazolines, a process relevant to similar quinazoline compounds (Tomažič & Hynes, 1992).

  • Chemical Structure Analysis : Another aspect of research involves the structural characterization of quinazoline derivatives. Studies like the one on 1,2,4-Triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety offer insights into the molecular structures and potential applications of these compounds (Ding et al., 2021).

Biological and Pharmacological Applications

  • Antimicrobial Activities : Certain quinazoline derivatives have shown promise in antimicrobial applications. For example, studies on compounds like 7-fluoroquinazolin-4-amine have explored their use as small molecule anticancer drugs (Zhou et al., 2019). Similarly, research on 6-fluoroquinazolinyl derivatives has demonstrated their antibacterial and antifungal properties, potentially relevant to 4,6-Dichloro-8-fluoroquinazoline (Ding et al., 2021).

  • Anticancer Properties : The study of fluoroquinazolinones as anticancer agents is another significant area of research. These compounds, like 4,6-Dichloro-8-fluoroquinazoline, have been evaluated for their cytotoxic effects against various cancer cell lines, offering insights into potential therapeutic applications (Zayed et al., 2018).

Safety and Hazards

The safety information for 4,6-Dichloro-8-fluoroquinazoline indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,6-dichloro-8-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-4-1-5-7(6(11)2-4)12-3-13-8(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBYNWPRFHMXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1566199-66-3
Record name 4,6-dichloro-8-fluoroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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